![molecular formula C10H14ClNO B1424144 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 41566-77-2](/img/structure/B1424144.png)
5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(9)11;/h3-4,6,10H,2,5,11H2,1H3;1H . This indicates the presence of a chlorine atom, indicating that it is a hydrochloride salt.Chemical Reactions Analysis
While specific chemical reactions involving 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride are not available, it is known that it is used in the preparation of substituted indanes and tetralins which are PPARα modulators .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Neuroscience Research
5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: has potential applications in neuroscience due to its structural similarity to psychoactive compounds. It could be used to study the neuropharmacological effects of aminoindanes and their interactions with neurotransmitter systems .
Pharmacology
In pharmacological research, this compound may serve as a template for the development of new therapeutic agents. Its psychoactive properties suggest it could influence serotonin receptors, which are targets for drugs treating depression and anxiety .
Biochemistry
Biochemically, 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride could be utilized in the study of metabolic pathways involving indoleamine derivatives, potentially affecting processes like sleep regulation and mood balance .
Medicinal Chemistry
Medicinal chemists might explore this compound’s utility in drug design and synthesis, particularly for creating molecules with central nervous system activity. Its indenamine core could be modified to enhance therapeutic efficacy and reduce side effects .
Toxicology
Toxicological studies could investigate the safety profile of 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride . Understanding its toxicokinetics and potential risks is crucial for developing safe pharmacological agents .
Chemical Synthesis
This compound may also find use in chemical synthesis as a building block for more complex molecules. Its reactivity and stability under various conditions can be studied to optimize synthetic routes for industrial applications .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating potential harm to the digestive tract, skin, eyes, and respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(9)11;/h3-4,6,10H,2,5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRNSMZZDVAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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